

# Trioctylamine: A Comprehensive Technical Guide

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## Compound of Interest

Compound Name: *Trioctylamine*

Cat. No.: *B072094*

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## Introduction

**Trioctylamine** (TOA), a tertiary amine with the chemical formula  $C_{24}H_{51}N$ , is a versatile organic compound with significant applications across various scientific and industrial domains. Its unique molecular structure, featuring three long octyl chains attached to a central nitrogen atom, imparts a combination of lipophilicity and basicity that makes it a valuable reagent in organic synthesis, solvent extraction, and as a corrosion inhibitor. This in-depth technical guide provides a comprehensive overview of the core physical and chemical properties of **trioctylamine**, complete with detailed experimental methodologies and visual representations of key concepts to support researchers and professionals in its effective application.

## Physical Properties of Trioctylamine

**Trioctylamine** is a clear, colorless to pale yellow oily liquid at room temperature.[1][2] Its physical state can become a low melting crystalline mass or waxy solid in cooler conditions.[2][3] It possesses a characteristic amine-like odor.[2] The key physical properties of **trioctylamine** are summarized in the table below.

Property	Value	Units	Conditions
Molecular Weight	353.67	g/mol	
Density	0.809 - 0.811	g/mL	at 20-25 °C[1][4][5]
Boiling Point	365 - 367	°C	at 1 atm[1][3][6]
164 - 168	°C	at 0.7 mmHg[1][3]	
Melting Point / Pour Point	-34 to -39	°C	[1][7][8]
Refractive Index (n <sub>D</sub> )	1.449	at 20 °C[1][3][4]	
Viscosity (Kinematic)	7.862	mPa·s	[1]
Flash Point	>163	°C	Cleveland Open Cup[6][9][10]
Vapor Pressure	<0.01	hPa	at 20 °C[7][11][12]
5.49 x 10 <sup>-5</sup>	mmHg	at 25 °C[13]	
Water Solubility	0.050	mg/L	at 25 °C[1][3][13]
pKa	~10.08	Predicted[11][14]	

## Chemical Properties and Reactivity

The chemical behavior of **trioctylamine** is primarily dictated by the lone pair of electrons on the nitrogen atom, which makes it a weak base and a nucleophile. Its long alkyl chains render it highly soluble in non-polar organic solvents and virtually insoluble in water.[1][3][15]

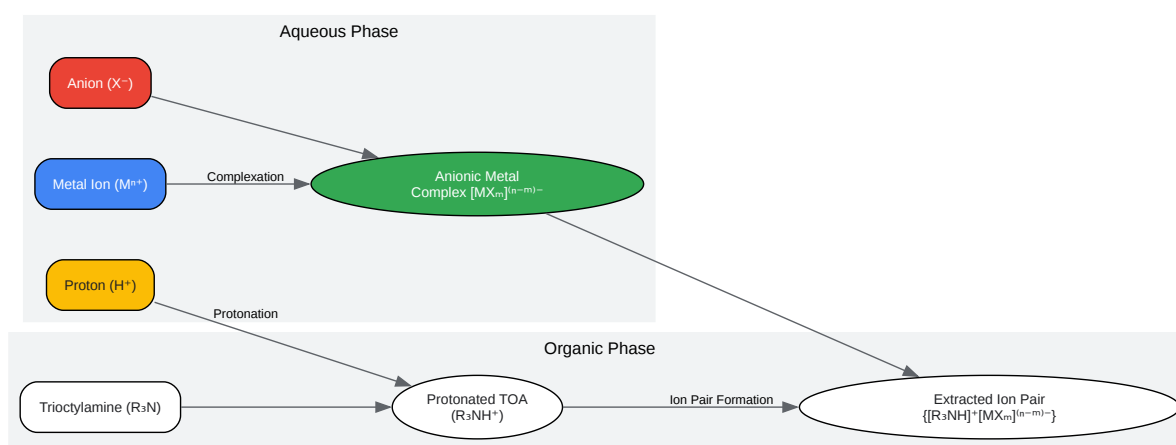
## Acid-Base Reactions

As a tertiary amine, **trioctylamine** readily reacts with acids to form trioctylammonium salts.[16] This fundamental acid-base reaction is the cornerstone of its application in solvent extraction. For instance, in the presence of hydrochloric acid, it forms **trioctylamine** hydrochloride, which is an ionic species that remains soluble in the organic phase.[16]

The basicity of **trioctylamine** in various organic diluents is influenced by the nature of the acid and the polarity of the solvent.[17] The apparent extraction equilibrium constants are dependent on the hydrophobicity and acidity of the carboxylic acid being extracted.[18][19]

## Solvent Extraction of Metals and Organic Acids

**Trioctylamine** is extensively used as an extractant in hydrometallurgy for the separation and purification of various metals, including rare earth elements, cobalt, and nickel.[2][5][15] The extraction mechanism typically involves the formation of an ion-pair between the protonated amine and an anionic metal complex in the aqueous phase.[16][20]



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Figure 1: Generalized mechanism of metal ion extraction by **trioctylamine**.

Similarly, **trioctylamine** is effective in extracting organic acids, such as carboxylic acids, from aqueous solutions.[3][10][21] The extraction efficiency is influenced by the stoichiometry of the acid-amine complex formed in the organic phase.[22]

## Role as a Corrosion Inhibitor

**Trioctylamine** can function as a corrosion inhibitor, particularly for steel in acidic environments. Its effectiveness stems from its ability to adsorb onto the metal surface through the nitrogen atom's lone pair of electrons. The long, hydrophobic octyl chains then form a protective barrier, isolating the metal from the corrosive medium.

## Phase Transfer Catalyst

While not a conventional phase-transfer catalyst, **trioctylamine** can react in-situ with alkylating agents to form quaternary ammonium salts, which then act as phase-transfer catalysts.[17][23][24][25][26] This is particularly effective with methylating, allylating, and benzylating agents that lack beta-hydrogens, thus avoiding elimination side reactions.[23]

## Chemical Stability

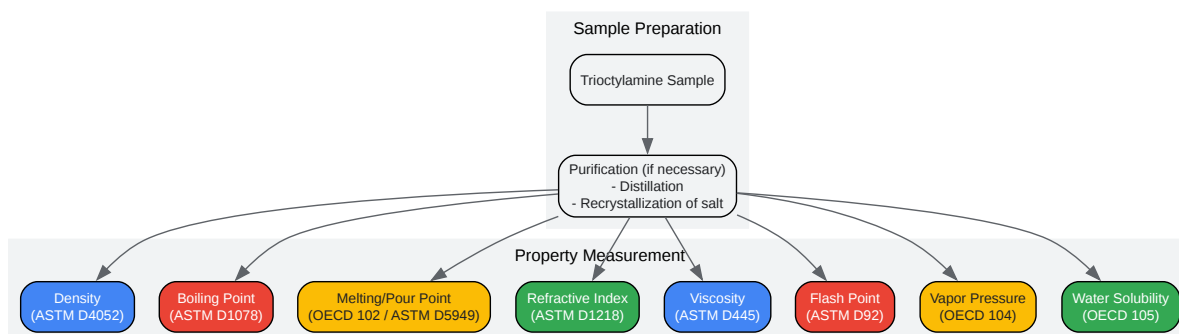
**Trioctylamine** is relatively stable under normal conditions.[27] However, it is air-sensitive and incompatible with strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[18][28] Hazardous decomposition products upon combustion include carbon oxides and nitrogen oxides.[28]

## Experimental Protocols

The accurate determination of the physicochemical properties of **trioctylamine** is crucial for its effective application. The following section outlines the standard methodologies for measuring its key properties.

## Determination of Physical Properties

A general workflow for the determination of the key physical properties of a liquid sample like **trioctylamine** is depicted below.



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Figure 2: Workflow for physical property determination of **trioctylamine**.

### 1. Density:

- Method: ASTM D4052 - Standard Test Method for Density, Relative Density, and API Gravity of Liquids by Digital Density Meter.[5][12][21][23]
- Principle: This method utilizes an oscillating U-tube. The oscillation frequency of the U-tube changes based on the mass (and therefore density) of the liquid it contains. The instrument is calibrated with fluids of known density (e.g., dry air and pure water).
- Procedure:
  - Ensure the instrument is calibrated and the measuring cell is clean and dry.
  - Inject a small, bubble-free aliquot of the **trioctylamine** sample into the U-tube.
  - Allow the sample to reach thermal equilibrium at the desired temperature (e.g., 20 °C or 25 °C).

- The instrument measures the oscillation period and calculates the density.

## 2. Boiling Point:

- Method: ASTM D1078 - Standard Test Method for Distillation Range of Volatile Organic Liquids.[\[29\]](#)[\[30\]](#)[\[31\]](#)[\[32\]](#)[\[33\]](#)
- Principle: This method determines the boiling range of a liquid by distillation under controlled conditions.
- Procedure:
  - A specified volume of the **trioctylamine** sample is placed in a distillation flask.
  - The sample is heated, and the temperature of the vapor is recorded as a function of the volume of condensate collected.
  - The initial boiling point and the boiling range are determined from the temperature-volume data. For high-boiling liquids like **trioctylamine**, distillation under reduced pressure is often employed to prevent decomposition, with the results extrapolated to atmospheric pressure.

## 3. Melting/Pour Point:

- Method: OECD Guideline 102 for Melting Point/Melting Range or ASTM D5949 for Pour Point of Petroleum Products.[\[1\]](#)[\[3\]](#)[\[4\]](#)[\[6\]](#)[\[7\]](#)[\[11\]](#)[\[13\]](#)[\[34\]](#)[\[35\]](#)[\[36\]](#)
- Principle (Pour Point - ASTM D5949): This automated method involves cooling the sample and applying a pulse of pressurized gas at regular temperature intervals to detect movement of the liquid's surface.[\[1\]](#)[\[6\]](#)[\[13\]](#)[\[35\]](#) The pour point is the lowest temperature at which movement is observed.[\[6\]](#)[\[36\]](#)
- Procedure (ASTM D5949):
  - The **trioctylamine** sample is heated and then cooled by a Peltier device at a controlled rate.

- At specified temperature intervals, a pulse of compressed gas is directed onto the sample surface.
- Optical detectors monitor for any movement of the surface.
- The temperature at which the last movement is detected is recorded as the pour point.

#### 4. Refractive Index:

- Method: ASTM D1218 - Standard Test Method for Refractive Index and Refractive Dispersion of Hydrocarbon Liquids.[\[1\]](#)[\[6\]](#)[\[9\]](#)[\[13\]](#)[\[35\]](#)
- Principle: This method measures the extent to which light is bent when it passes from air into the liquid sample. This is typically done using an Abbé refractometer.
- Procedure:
  - A small drop of the **trioctylamine** sample is placed on the prism of the refractometer.
  - The prism is temperature-controlled (e.g., at 20 °C).
  - The instrument is adjusted until the dividing line between the light and dark fields is sharp and centered in the crosshairs of the eyepiece.
  - The refractive index is read directly from the instrument's scale.

#### 5. Viscosity:

- Method: ASTM D445 - Standard Test Method for Kinematic Viscosity of Transparent and Opaque Liquids.[\[2\]](#)[\[3\]](#)[\[7\]](#)[\[11\]](#)[\[16\]](#)
- Principle: This method measures the time it takes for a fixed volume of the liquid to flow under gravity through a calibrated glass capillary viscometer at a controlled temperature.
- Procedure:
  - The viscometer is filled with the **trioctylamine** sample and placed in a constant-temperature bath until it reaches thermal equilibrium.

- The time taken for the liquid to flow between two marked points on the viscometer is measured.
- The kinematic viscosity is calculated by multiplying the flow time by the calibration constant of the viscometer.

#### 6. Flash Point:

- Method: ASTM D92 - Standard Test Method for Flash and Fire Points by Cleveland Open Cup Tester.[\[4\]](#)[\[15\]](#)[\[28\]](#)[\[34\]](#)[\[36\]](#)
- Principle: The sample is heated in an open cup at a controlled rate. A small flame is passed over the surface of the liquid at regular temperature intervals. The flash point is the lowest temperature at which the vapors above the liquid ignite momentarily.
- Procedure:
  - The **trioctylamine** sample is placed in the Cleveland open cup and heated at a steady rate.
  - A test flame is passed across the cup at specified temperature intervals.
  - The temperature at which a flash is observed is recorded as the flash point.

#### 7. Vapor Pressure:

- Method: OECD Guideline 104 - Vapour Pressure.[\[14\]](#)[\[20\]](#)[\[27\]](#)[\[37\]](#)[\[38\]](#)
- Principle: This guideline describes several methods, such as the static method, dynamic method, or effusion method, to determine the vapor pressure of a substance at different temperatures. For a low-volatility substance like **trioctylamine**, the static or effusion methods are suitable.
- Procedure (Static Method):
  - A small amount of the degassed **trioctylamine** sample is introduced into an evacuated, temperature-controlled chamber.

- The pressure inside the chamber is monitored until it reaches a constant value, which is the vapor pressure of the substance at that temperature.
- Measurements are repeated at several temperatures to establish the vapor pressure curve.

#### 8. Water Solubility:

- Method: OECD Guideline 105 - Water Solubility (Flask Method).[\[18\]](#)[\[39\]](#)[\[40\]](#)[\[41\]](#)[\[42\]](#)
- Principle: A known amount of the substance is equilibrated with water at a constant temperature, and the concentration of the substance in the aqueous phase is determined.
- Procedure:
  - An excess amount of **trioctylamine** is added to a flask containing a known volume of water.
  - The flask is agitated at a constant temperature for a sufficient time to reach equilibrium.
  - The aqueous phase is separated from the undissolved **trioctylamine** (e.g., by centrifugation).
  - The concentration of **trioctylamine** in the aqueous phase is determined by a suitable analytical method (e.g., chromatography).

## Determination of Chemical Properties

#### 1. pKa (Dissociation Constant):

- Method: OECD Guideline 112 - Dissociation Constants in Water (Titration Method).[\[9\]](#)[\[12\]](#)[\[14\]](#)[\[21\]](#)[\[29\]](#)
- Principle: The pKa of a basic substance like **trioctylamine** can be determined by titrating a solution of the amine with a standard acid and monitoring the pH of the solution. The pKa is the pH at which the amine is 50% protonated.
- Procedure:

- A solution of **trioctylamine** in a suitable solvent (often a water-alcohol mixture to ensure solubility) is prepared.
- The solution is titrated with a standardized solution of a strong acid (e.g., HCl).
- The pH of the solution is measured after each addition of the titrant.
- A titration curve (pH vs. volume of acid added) is plotted. The pH at the half-equivalence point corresponds to the pKa of the conjugate acid (trioctylammonium ion), from which the pKb and subsequently the pKa of **trioctylamine** can be calculated.

## Spectroscopic Analysis

### 1. Fourier-Transform Infrared (FTIR) Spectroscopy:

- Principle: FTIR spectroscopy measures the absorption of infrared radiation by the sample, which causes vibrations of the chemical bonds. This provides a "fingerprint" of the functional groups present in the molecule.
- Sample Preparation and Analysis:[\[5\]](#)[\[22\]](#)[\[32\]](#)[\[33\]](#)[\[43\]](#)[\[44\]](#)
  - For a liquid sample like **trioctylamine**, a neat (undiluted) spectrum can be obtained by placing a drop of the liquid between two salt plates (e.g., NaCl or KBr) or, more conveniently, by using an Attenuated Total Reflectance (ATR) accessory.[\[5\]](#)[\[22\]](#)[\[33\]](#)
  - A background spectrum (of the empty salt plates or ATR crystal) is first recorded.
  - The sample is then introduced, and the sample spectrum is recorded.
  - The instrument software automatically subtracts the background to produce the final spectrum. Key expected absorptions for **trioctylamine** include C-H stretching and bending vibrations and C-N stretching vibrations.

### 2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Principle: NMR spectroscopy provides detailed information about the structure of a molecule by observing the behavior of atomic nuclei in a strong magnetic field. For **trioctylamine**,  $^1\text{H}$  and  $^{13}\text{C}$  NMR are most informative.

- Sample Preparation and Analysis:[42][45][46][47]
  - A small amount of the **trioctylamine** sample (typically 5-25 mg for  $^1\text{H}$  NMR) is dissolved in a deuterated solvent (e.g.,  $\text{CDCl}_3$ ) in a clean NMR tube.[46]
  - A small amount of a reference standard, such as tetramethylsilane (TMS), may be added. [47]
  - The NMR tube is placed in the spectrometer, and the magnetic field is shimmed to achieve homogeneity.
  - The NMR spectrum is acquired. The  $^1\text{H}$  NMR spectrum of **trioctylamine** will show signals corresponding to the different types of protons in the octyl chains, and their integration will be proportional to the number of protons of each type. The  $^{13}\text{C}$  NMR spectrum will show signals for the different carbon atoms.

### 3. Mass Spectrometry (MS):

- Principle: Mass spectrometry measures the mass-to-charge ratio ( $m/z$ ) of ions. The molecule is first ionized, and then the resulting ions (molecular ion and fragment ions) are separated and detected.
- Analysis:
  - A small amount of the sample is introduced into the mass spectrometer.
  - The sample is ionized, typically by electron ionization (EI).
  - The resulting ions are accelerated and separated by the mass analyzer.
  - A mass spectrum is produced, showing the relative abundance of ions at different  $m/z$  values. For tertiary amines like **trioctylamine**, a characteristic fragmentation pattern is  $\alpha$ -cleavage (cleavage of the C-C bond adjacent to the nitrogen), leading to the loss of an alkyl radical and the formation of a stable iminium ion.[8][30][37][40][41] The molecular ion peak, if observed, will have an odd  $m/z$  value due to the presence of a single nitrogen atom (the "nitrogen rule").[8]

## Safety and Handling

**Trioctylamine** requires careful handling due to its potential health and environmental hazards. It can cause skin and serious eye irritation, and may cause respiratory irritation.[3][39][40][46][47][48] There is also evidence that it may damage fertility or the unborn child and cause damage to organs through prolonged or repeated exposure.[3][46] It is very toxic to aquatic life with long-lasting effects.[3][40][46][47]

- **Personal Protective Equipment (PPE):** Wear protective gloves, clothing, and eye/face protection.[43][49] In case of inadequate ventilation, use a suitable respirator.[28]
- **Handling:** Handle in a well-ventilated area.[43] Avoid contact with skin and eyes, and avoid inhaling vapor or mist.[48]
- **Storage:** Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and acids.[18][28][43]

## Conclusion

**Trioctylamine** is a valuable chemical with a broad range of applications, underpinned by its distinct physical and chemical properties. A thorough understanding of these properties, along with the standardized methods for their determination, is essential for its safe and effective use in research, development, and industrial processes. This guide has provided a comprehensive overview of the key characteristics of **trioctylamine**, offering a valuable resource for scientists and professionals working with this important compound.

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